molecular formula C19H20N4O2 B2491544 (E)-1-(3-butyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-phenylurea CAS No. 941894-96-8

(E)-1-(3-butyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-phenylurea

Cat. No.: B2491544
CAS No.: 941894-96-8
M. Wt: 336.395
InChI Key: KYPFMRTZLUZWMG-OQKWZONESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-1-(3-butyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-phenylurea is a chemical compound for research use only, not intended for human or veterinary diagnostic or therapeutic uses. This compound features the 2,3-dihydroquinazolin-4(1H)-one scaffold, which is recognized as a privileged structure in medicinal chemistry due to its presence in a wide range of biologically active molecules . While specific data for this compound is limited in public sources, analogues within this chemical family, particularly 2-substituted derivatives, have demonstrated significant research value as broad-spectrum cytotoxic agents in studies against diverse human cancer cell lines, including colon (HT29), glioblastoma (U87 and SJ-G2), breast (MCF-7), and ovarian (A2780) cancers . The primary mechanism of action for potent analogues in this series has been linked to the inhibition of tubulin polymerization. By binding to the colchicine site on tubulin, these compounds disrupt microtubule formation, leading to cell cycle arrest at the G2/M phase and ultimately inducing apoptosis in proliferating cells . Researchers can investigate this compound for its potential in cancer biology and drug discovery, particularly as a novel chemotype for targeting the tubulin cytoskeleton.

Properties

CAS No.

941894-96-8

Molecular Formula

C19H20N4O2

Molecular Weight

336.395

IUPAC Name

1-(3-butyl-2-oxoquinazolin-4-yl)-3-phenylurea

InChI

InChI=1S/C19H20N4O2/c1-2-3-13-23-17(15-11-7-8-12-16(15)21-19(23)25)22-18(24)20-14-9-5-4-6-10-14/h4-12H,2-3,13H2,1H3,(H2,20,22,24)

InChI Key

KYPFMRTZLUZWMG-OQKWZONESA-N

SMILES

CCCCN1C(=C2C=CC=CC2=NC1=O)NC(=O)NC3=CC=CC=C3

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(3-butyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-phenylurea typically involves the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate reagents.

    Introduction of the Butyl Group: The butyl group is introduced via alkylation reactions using butyl halides under basic conditions.

    Formation of the Phenylurea Moiety: The phenylurea moiety is formed by reacting the quinazolinone intermediate with phenyl isocyanate under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(3-butyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-phenylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenylurea moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions include various quinazolinone derivatives, each with distinct chemical and biological properties.

Scientific Research Applications

Anticancer Potential

Research indicates that compounds similar to (E)-1-(3-butyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-phenylurea exhibit promising anticancer activities. Quinazoline derivatives have been studied for their ability to inhibit matrix metalloproteinases (MMPs), which play a crucial role in cancer metastasis and tissue remodeling. In vitro studies have shown that these derivatives can induce apoptosis in cancer cell lines, making them potential candidates for further development as anticancer therapeutics .

Enzyme Inhibition

The compound has shown potential as an inhibitor of various enzymes, particularly those involved in inflammatory processes and cancer progression. The structure allows for interactions with active sites of enzymes, leading to inhibition that can reduce tumor growth and metastasis .

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of various quinazoline derivatives, including this compound against the MDA-MB 231 breast cancer cell line. Results indicated that this compound exhibited significant cytotoxicity compared to standard chemotherapeutics, suggesting its potential as a lead compound for further development .

Case Study 2: Enzyme Inhibition

Another study focused on the inhibitory effects of quinazoline derivatives on MMPs. The results demonstrated that this compound effectively inhibited MMP activity in vitro, which correlated with reduced invasiveness in cancer cell models .

Mechanism of Action

The mechanism of action of (E)-1-(3-butyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-phenylurea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s effects are mediated through pathways that regulate cellular processes such as proliferation, apoptosis, and signal transduction.

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s activity and selectivity are influenced by substituents on the quinazolinone core. Below is a comparative analysis of key analogues:

Compound Name/Structure Substituents/Modifications Biological Activity Key Reference(s)
(E)-1-(3-Butyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-phenylurea 3-butyl, 1-(phenylurea) Inferred: Potential kinase/enzyme inhibition (based on structural analogs)
N1-Substituted-2,3-dihydroquinazolin-4(1H)-one Variable N1 substituents (e.g., alkyl, aryl) Cholinesterase inhibition
1,7-Disubstituted-2,3-dihydroquinazolin-4(1H)-one Substituents at positions 1 and 7 Selective PKC inhibition
Quinazolinone-1,2,3-triazole hybrids Triazole moiety fused at position 1 α-Glucosidase inhibition (anti-diabetic)
Fluorine-substituted quinazolinone derivatives Fluorine at position 2 or 7 Anticancer activity (P-gp inhibition)
2,2-Disubstituted-2,3-dihydroquinazolin-4(1H)-one Bulky groups at position 2 Dual AChE/BChE inhibition

Pharmacological and Mechanistic Insights

  • Kinase/Enzyme Inhibition: The phenylurea group in the target compound may mimic ATP-binding motifs in kinases, similar to PKC inhibitors like 1,7-disubstituted derivatives .
  • Anticancer Activity : Fluorinated analogues (e.g., from ) exhibit selective activity against P-gp-expressing cancers, whereas the target compound’s phenylurea group may favor interactions with tubulin or DNA repair enzymes, akin to 2-disubstituted antitubulin agents .
  • Metabolic Stability : The butyl chain may reduce metabolic degradation compared to N1-alkylated derivatives, which are prone to oxidative metabolism .

Biological Activity

(E)-1-(3-butyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-phenylurea is a synthetic compound belonging to the quinazolinone class, known for its diverse biological activities. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications based on current research findings.

PropertyValue
Molecular Formula C19H19ClN4O2
Molecular Weight 370.84 g/mol
CAS Number 941946-02-7
IUPAC Name 1-(3-butyl-2-oxoquinazolin-4-yl)-3-(4-chlorophenyl)urea
SMILES Notation CCCC(N1C(=C2C=CC=CC2=NC1=O)NC(=O)NC3=CC=C(C=C3)Cl)

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, particularly kinases involved in cell signaling pathways. This interaction may lead to inhibition of specific enzymes or receptors, which can result in anticancer effects and other therapeutic benefits.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may inhibit kinases that are crucial for cancer cell proliferation.
  • Antioxidant Activity : It may exhibit antioxidant properties by modulating oxidative stress pathways.
  • Cytoprotective Effects : Studies suggest it could protect cellular components from damage due to external stressors.

Biological Activities

Research indicates that quinazolinone derivatives, including this compound, possess significant biological activities:

Anticancer Activity

Several studies have highlighted the compound's potential in cancer therapy:

  • In vitro Studies : The compound has shown promising results in inhibiting the growth of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

Cytoprotective Effects

Research on related compounds has demonstrated cytoprotective properties against DNA damage and oxidative stress:

  • Mechanism : It may enhance the expression of detoxifying enzymes such as NAD(P)H:quinone oxidoreductase 1 (NQO1), providing protection against carcinogenic agents .

Study 1: Anticancer Efficacy

A recent study evaluated the anticancer effects of this compound on human cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM after 48 hours of treatment. The mechanism was attributed to the induction of apoptosis and inhibition of cell migration .

Study 2: Cytoprotective Mechanisms

Another investigation focused on the cytoprotective effects of related quinazolinone derivatives against oxidative stress-induced damage in fibroblast cells. These compounds were shown to reduce DNA strand breaks and improve mitochondrial function when pre-treated before exposure to oxidative agents .

Q & A

Q. What are the recommended methodologies for synthesizing (E)-1-(3-butyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-phenylurea?

The synthesis typically involves coupling 3-butyl-2-oxo-2,3-dihydroquinazolin-4(1H)-one with phenylurea derivatives. Key steps include:

  • Condensation reactions : Use hydrazine hydrate or phenylhydrazine in refluxing ethanol to form hydrazone intermediates .
  • Cyclization : Employ reagents like thiourea or urea under acidic conditions to generate the quinazolinone core .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) ensure purity.
    Characterization requires 1H/13C NMR, IR, and mass spectrometry to confirm regiochemistry and purity .

Q. How can the structural integrity of this compound be validated post-synthesis?

A multi-technique approach is critical:

  • Spectroscopy : 1H NMR (δ 7.2–8.1 ppm for aromatic protons) and IR (C=O stretch at ~1680 cm⁻¹) confirm the quinazolinone scaffold .
  • X-ray crystallography : Resolve E/Z isomerism and hydrogen bonding patterns in the urea moiety .
  • Elemental analysis : Verify C, H, N content within ±0.3% of theoretical values .

Q. What preliminary assays are suitable for evaluating its biological activity?

  • Anticancer screening : Use MTT assays against P-gp-expressing cancer cell lines (e.g., nasopharyngeal carcinoma KB-V1) at 1–100 µM .
  • Antimicrobial testing : Disk diffusion assays against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .
  • Enzyme inhibition : Measure α-glucosidase or kinase inhibition via spectrophotometric kinetic assays .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

  • Substituent variation : Introduce electron-withdrawing groups (e.g., F, Cl) at the phenyl ring to enhance cytotoxicity .
  • Scaffold hybridization : Fuse with triazole or thiazole moieties to improve metabolic stability .
  • Pharmacophore mapping : Use molecular docking (AutoDock Vina) to identify interactions with targets like EGFR or topoisomerase II .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Dose-response validation : Replicate assays with standardized protocols (e.g., NIH-3T3 vs. HeLa cells) .
  • Metabolic profiling : Use LC-MS to identify metabolites that may antagonize parent compound effects .
  • Environmental factors : Control variables like pH, temperature, and serum content in cell culture media .

Q. How can computational modeling enhance the design of derivatives?

  • DFT calculations : Optimize geometries (Gaussian 09) and predict redox potentials for stability assessment .
  • MD simulations : Analyze binding dynamics with ATP-binding cassette transporters (e.g., P-gp) over 100-ns trajectories .
  • ADMET prediction : Use SwissADME to forecast bioavailability, CYP450 interactions, and toxicity .

Q. What experimental designs assess environmental persistence and ecotoxicity?

  • Fate studies : Track degradation in soil/water matrices via HPLC-UV under simulated sunlight (λ = 254 nm) .
  • Ecotoxicology : Conduct Daphnia magna acute toxicity tests (48-h LC50) and algal growth inhibition assays .
  • Bioaccumulation : Measure log Kow values using shake-flask methods to predict environmental partitioning .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.